molecular formula C20H25N7O B2353731 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one CAS No. 920186-15-8

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one

Cat. No.: B2353731
CAS No.: 920186-15-8
M. Wt: 379.468
InChI Key: WSBRZWMHHRRJJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one is a triazolopyrimidine derivative characterized by a benzyl-substituted triazole fused to a pyrimidine core. The compound features a piperazine ring linked to a pentanone moiety via a ketone bridge. The compound’s synthesis typically involves multi-step reactions starting from benzyl chloride or azide precursors, followed by cyclization and functionalization of the piperazine ring .

Properties

IUPAC Name

1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O/c1-2-3-9-17(28)25-10-12-26(13-11-25)19-18-20(22-15-21-19)27(24-23-18)14-16-7-5-4-6-8-16/h4-8,15H,2-3,9-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBRZWMHHRRJJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one is a compound that combines the triazole and pyrimidine moieties with a piperazine linker. This structural composition suggests potential biological activities, particularly in pharmacology and medicinal chemistry. The compound is expected to exhibit various biological effects, including anticancer and antimicrobial properties.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C19H22N6O
  • Molecular Weight : 350.42 g/mol

The presence of the triazole and pyrimidine rings contributes to the compound's ability to interact with biological targets through hydrogen bonding and π-stacking interactions.

Anticancer Properties

Recent studies have indicated that derivatives of triazole-pyrimidine compounds possess significant anticancer activity. For instance, compounds similar to this compound have been evaluated against various cancer cell lines, showing promising results.

Compound Cell Line IC50 (µM) Reference
Compound AMCF-72.0
Compound BHepG25.0
Compound CPC34.5

These results suggest that the compound may inhibit cell proliferation effectively, potentially through mechanisms involving apoptosis induction or cell cycle arrest.

The mechanism by which triazole-pyrimidine derivatives exert their anticancer effects often involves the modulation of key signaling pathways associated with cell survival and proliferation. For example, studies have shown that these compounds can inhibit the activity of protein kinases involved in tumor growth and metastasis. Additionally, molecular docking studies indicate favorable binding interactions with estrogen receptors, suggesting a pathway for selective targeting in hormone-dependent cancers .

Antimicrobial Activity

In addition to anticancer properties, preliminary investigations into the antimicrobial activity of related compounds have shown efficacy against various bacterial strains. The presence of the piperazine moiety is believed to enhance membrane permeability, facilitating the entry of the drug into bacterial cells.

Case Studies

Several case studies have highlighted the biological significance of similar compounds:

  • Study on Anticancer Activity : A study published in Medicinal Chemistry Research demonstrated that a series of triazole derivatives exhibited significant cytotoxicity against MCF-7 and HepG2 cell lines. The most potent compound showed an IC50 value of 2 µM against MCF-7 cells .
  • Antimicrobial Evaluation : Research conducted on a related piperazine derivative indicated strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of derivatives of the triazolo-pyrimidine scaffold in cancer therapy. For example, a related compound demonstrated significant cytotoxicity against various cancer cell lines, including BT-474 and HeLa cells. The mechanism of action was linked to the inhibition of tubulin polymerization, which is crucial for cancer cell division .

Case Study: Cytotoxicity Evaluation

In a study evaluating substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, one compound exhibited an IC50 value of 0.99 ± 0.01 μM against the BT-474 cancer cell line. This suggests that modifications to the piperazine and triazole components can enhance anticancer efficacy .

Antiviral Activity

The compound's structure also positions it as a candidate for antiviral research. A study focused on influenza A virus polymerase inhibitors found that similar triazolo-pyrimidine compounds could disrupt protein-protein interactions critical for viral replication. The inhibition of the PA-PB1 interface was identified as a promising target for new antiviral therapies .

Case Study: Influenza Virus Inhibition

In this research, several compounds were synthesized and tested for their ability to inhibit the PA-PB1 heterodimerization in influenza A virus. The most effective compounds showed a marked decrease in viral replication in cell cultures, indicating their potential as therapeutic agents against influenza .

Structure-Activity Relationship (SAR)

The efficacy of 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one can be attributed to its unique structural features:

Structural FeatureImpact on Activity
Triazole RingEnhances binding affinity to biological targets
Piperazine GroupContributes to solubility and bioavailability
Benzyl SubstitutionModulates lipophilicity and cellular uptake

This table illustrates how variations in structure can lead to significant differences in biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolopyrimidine derivatives are a well-studied class of compounds due to their diverse biological activities. Below is a detailed comparison of the target compound with its structural analogs:

Substituent Variations on the Piperazine Ring

  • 1-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethan-1-one (7b): This analog features an acetyl group (two-carbon chain) instead of pentanone. The shorter chain reduces molecular weight (MW = ~313.34 g/mol) compared to the target compound (estimated MW = ~409.51 g/mol), which may affect pharmacokinetic properties such as half-life .
  • 4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-ylmethanone (G866-1069): Incorporates a bulky 4-tert-butylphenyl group (MW = 455.56 g/mol), likely increasing steric hindrance and altering target selectivity .

Modifications to the Triazolopyrimidine Core

  • 3-Benzyl-7-(piperazin-1-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (7) : The addition of a propylthio group at position 5 (MW = 392.16 g/mol) introduces a sulfur atom, which may enhance interactions with cysteine residues in enzyme active sites. This contrasts with the target compound’s unsubstituted pyrimidine core .
  • VAS2870 (1,3-Benzoxazol-2-yl-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl sulfide): Replaces the piperazine-pentanone moiety with a benzoxazole-sulfide group, likely conferring distinct redox-modulating properties relevant to NADPH oxidase inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.